molecular formula C15H19N5O5 B025885 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine CAS No. 108274-04-0

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine

Cat. No. B025885
M. Wt: 349.34 g/mol
InChI Key: HOEIPINIBKBXTJ-OYBGHCQBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine, also known as RIFOXIMIN, is a synthetic antibiotic derived from rifamycin. It is a broad-spectrum antibiotic that inhibits bacterial RNA synthesis by binding to the beta subunit of bacterial RNA polymerase. In

Mechanism Of Action

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine inhibits bacterial RNA synthesis by binding to the beta subunit of bacterial RNA polymerase. This prevents the enzyme from initiating transcription of bacterial genes, leading to inhibition of bacterial growth and replication. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is active against both growing and non-growing bacteria, making it an effective antibiotic for treating chronic infections.

Biochemical And Physiological Effects

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has been shown to have low toxicity and is well-tolerated by most patients. It is not metabolized by the liver and is excreted unchanged in the feces, making it an ideal antibiotic for treating gastrointestinal infections. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is a potent antibiotic that is active against a wide range of bacteria. It is also stable in acidic environments, making it effective for treating infections in the gastrointestinal tract. However, 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is not effective against all bacterial species and may not be suitable for treating infections caused by multidrug-resistant bacteria.

Future Directions

There are several potential future directions for research on 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine. One area of interest is the development of new formulations of 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine that can be used for the treatment of other types of infections, such as respiratory tract infections and skin infections. Another area of research is the development of combination therapies that include 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine and other antibiotics to improve the effectiveness of treatment. Additionally, further research is needed to understand the long-term effects of 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine on the gut microbiome and to determine whether it can be used as a prophylactic treatment for recurrent Clostridium difficile-associated diarrhea.

Synthesis Methods

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is synthesized by the reaction of rifamycin SV with 2-deoxy-D-ribose in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the imidazo ring. The resulting compound is purified by column chromatography to obtain pure 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine.

Scientific Research Applications

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has also been studied for its potential use in the treatment of bacterial infections in the gastrointestinal tract, such as traveler's diarrhea and Clostridium difficile-associated diarrhea.

properties

CAS RN

108274-04-0

Product Name

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine

Molecular Formula

C15H19N5O5

Molecular Weight

349.34 g/mol

IUPAC Name

3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C15H19N5O5/c1-6-7(2)20-13(24)9-12(18(3)15(20)17-6)19(5-16-9)14-11(23)10(22)8(4-21)25-14/h5,8,10-11,14,21-23H,4H2,1-3H3/t8-,10-,11-,14?/m1/s1

InChI Key

HOEIPINIBKBXTJ-OYBGHCQBSA-N

Isomeric SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)C

SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)C

Canonical SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)C

synonyms

3-ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine
7-methyl Y nucleoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.